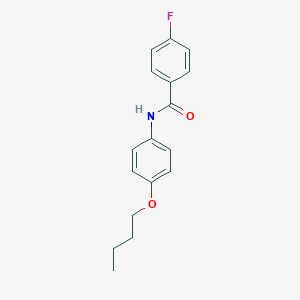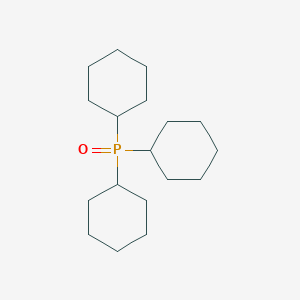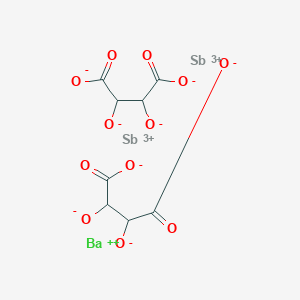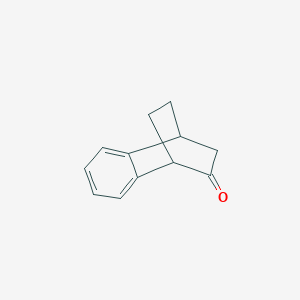
N-(4-Butoxyphenyl)-4-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Butoxyphenyl)-4-fluorobenzamide, also known as GSK-J4, is a small molecule inhibitor that targets the histone demethylase JMJD3. This compound has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer and inflammatory disorders.
作用机制
N-(4-Butoxyphenyl)-4-fluorobenzamide exerts its pharmacological effects by inhibiting the activity of JMJD3, a histone demethylase that removes the methyl groups from lysine 27 of histone H3. This modification is associated with the activation of gene expression, and the inhibition of JMJD3 by N-(4-Butoxyphenyl)-4-fluorobenzamide leads to the suppression of gene expression and the induction of apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines by suppressing the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation.
Biochemical and Physiological Effects:
N-(4-Butoxyphenyl)-4-fluorobenzamide has been shown to have several biochemical and physiological effects, including the inhibition of JMJD3 activity, the suppression of gene expression, and the induction of apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. However, the exact mechanism by which N-(4-Butoxyphenyl)-4-fluorobenzamide exerts its pharmacological effects is not fully understood, and further studies are needed to elucidate its molecular targets and downstream signaling pathways.
实验室实验的优点和局限性
N-(4-Butoxyphenyl)-4-fluorobenzamide has several advantages for lab experiments, including its high potency and specificity for JMJD3, its ability to inhibit the activity of JMJD3 in vitro and in vivo, and its potential therapeutic applications in various diseases. However, this compound also has some limitations, including its low solubility in water, its potential toxicity at high concentrations, and the need for further studies to determine its pharmacokinetics and pharmacodynamics in vivo.
未来方向
N-(4-Butoxyphenyl)-4-fluorobenzamide has significant potential for future research and development, and several directions can be explored to further understand its pharmacological effects and therapeutic applications. These include the identification of its molecular targets and downstream signaling pathways, the optimization of its chemical structure to improve its pharmacokinetics and pharmacodynamics, the evaluation of its safety and efficacy in preclinical and clinical studies, and the development of novel drug delivery systems to enhance its therapeutic efficacy. Additionally, the potential synergistic effects of N-(4-Butoxyphenyl)-4-fluorobenzamide with other drugs and therapies should be explored to maximize its therapeutic benefits.
合成方法
The synthesis of N-(4-Butoxyphenyl)-4-fluorobenzamide involves a series of chemical reactions that include the condensation of 4-Fluorobenzoic acid with 4-Butoxyaniline, followed by the conversion of the resulting intermediate to the final product using a coupling reagent. The synthesis of this compound has been reported in several scientific publications, and the yield and purity of the product depend on the reaction conditions and the quality of the starting materials.
科学研究应用
N-(4-Butoxyphenyl)-4-fluorobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. The compound has been shown to inhibit the activity of JMJD3, a histone demethylase that plays a critical role in the regulation of gene expression. JMJD3 is overexpressed in several types of cancer, including breast, prostate, and pancreatic cancer, and its inhibition by N-(4-Butoxyphenyl)-4-fluorobenzamide has been shown to suppress tumor growth and induce apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
属性
CAS 编号 |
5309-26-2 |
|---|---|
产品名称 |
N-(4-Butoxyphenyl)-4-fluorobenzamide |
分子式 |
C17H18FNO2 |
分子量 |
287.33 g/mol |
IUPAC 名称 |
N-(4-butoxyphenyl)-4-fluorobenzamide |
InChI |
InChI=1S/C17H18FNO2/c1-2-3-12-21-16-10-8-15(9-11-16)19-17(20)13-4-6-14(18)7-5-13/h4-11H,2-3,12H2,1H3,(H,19,20) |
InChI 键 |
LBGPPSXOQOAFCI-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F |
规范 SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![[p-(Dimethylamino)phenyl]lithium](/img/structure/B78415.png)






